molecular formula C15H18N4O2 B5350129 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile

6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile

Cat. No. B5350129
M. Wt: 286.33 g/mol
InChI Key: ZIUWMRANLDYQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. The compound is a spirocyclic pyridine derivative that has shown promising results in various studies. 6]undec-8-yl)-2-pyridinecarbonitrile.

Mechanism of Action

The mechanism of action of 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile is not fully understood. However, studies suggest that the compound exerts its effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also inhibits the growth and replication of various bacterial and fungal strains. In addition, the compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile in lab experiments include its high yield synthesis method, potent activity against various targets, and its diverse range of potential applications. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile in scientific research. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the compound's potential use in combination therapy for cancer treatment.
3. Development of novel formulations to improve the compound's solubility and bioavailability.
4. Evaluation of the compound's potential use as an anti-inflammatory agent in preclinical and clinical studies.
5. Investigation of the compound's potential use in the treatment of infectious diseases.
Conclusion:
In conclusion, this compound is a promising compound with diverse potential applications in scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and to develop novel applications for its use.

Synthesis Methods

The synthesis method of 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile involves the reaction between 2-cyano-3-(3-methyl-2-oxo-1-oxaspiro[4.5]dec-8-yl)pyridine and hydrazine hydrate. The reaction takes place in the presence of a catalyst and under specific conditions. The yield of the synthesis method is relatively high, making it a viable option for large-scale production.

Scientific Research Applications

6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile has been extensively studied for its potential applications in various scientific research fields. The compound has shown promising results in the following areas:
1. Anticancer activity: Studies have shown that this compound has potent anticancer activity against various cancer cell lines.
2. Antimicrobial activity: The compound has shown significant antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory activity: Studies have demonstrated that this compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6-(3-methyl-2-oxo-1-oxa-3,9-diazaspiro[4.6]undecan-9-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-18-11-15(21-14(18)20)6-3-8-19(9-7-15)13-5-2-4-12(10-16)17-13/h2,4-5H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUWMRANLDYQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(CC2)C3=CC=CC(=N3)C#N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.